Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate
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Overview
Description
Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamido group linked to a benzoate ester, with a bis(2-chloroethyl)sulfamoyl substituent, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)sulfamoyl group to simpler amines.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)sulfamoyl group is known to alkylate DNA, causing cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, targeting rapidly dividing cells and inhibiting their growth.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: An organic compound with two 2-chloroethyl substituents, known for its use in chemical synthesis and as a solvent.
Sulfur mustard: A chemical warfare agent with similar alkylating properties.
Nitrogen mustard: Another alkylating agent used in chemotherapy.
Uniqueness
Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O5S/c1-2-29-20(26)16-3-7-17(8-4-16)23-19(25)15-5-9-18(10-6-15)30(27,28)24(13-11-21)14-12-22/h3-10H,2,11-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKOPCVKASPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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